2-Chloro-5-ethynylbenzoic acid
Overview
Description
2-Chloro-5-ethynylbenzoic acid is an organic compound with the molecular formula C9H5ClO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by a chlorine atom and an ethynyl group, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-ethynylbenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-5-nitrobenzoic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Diazotization: The amino group is then converted to a diazonium salt using sodium nitrite (NaNO2) and hydrochloric acid (HCl).
Sandmeyer Reaction: The diazonium salt undergoes a Sandmeyer reaction with copper(I) chloride (CuCl) to replace the diazonium group with a chlorine atom, forming 2-chloro-5-chlorobenzoic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and reagents .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-ethynylbenzoic acid can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Sonogashira Coupling: The ethynyl group can be further functionalized through Sonogashira coupling reactions with aryl or vinyl halides.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Sonogashira Coupling: Palladium catalysts (Pd(PPh3)2Cl2), copper(I) iodide (CuI), and trimethylsilylacetylene.
Major Products Formed
Nitration: 2-Chloro-5-ethynyl-3-nitrobenzoic acid.
Sulfonation: 2-Chloro-5-ethynylbenzenesulfonic acid.
Sonogashira Coupling: Various aryl- or vinyl-substituted ethynylbenzoic acids.
Scientific Research Applications
2-Chloro-5-ethynylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-ethynylbenzoic acid depends on its specific applicationFor example, in drug discovery, it may act as an inhibitor or modulator of specific enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzoic acid: Lacks the ethynyl group, making it less reactive in certain coupling reactions.
5-Ethynylbenzoic acid: Lacks the chlorine atom, affecting its reactivity in nucleophilic substitution reactions.
2-Chloro-5-nitrobenzoic acid: Contains a nitro group instead of an ethynyl group, leading to different chemical properties and reactivity.
Uniqueness
2-Chloro-5-ethynylbenzoic acid is unique due to the presence of both a chlorine atom and an ethynyl group on the benzene ring. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in organic synthesis and research .
Properties
IUPAC Name |
2-chloro-5-ethynylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h1,3-5H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUQADDBNAJCQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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